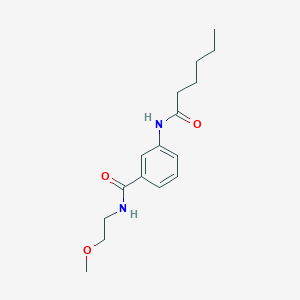![molecular formula C24H31N3O3S B4578974 3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4578974.png)
3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide
説明
Benzamide derivatives are a broad class of compounds with diverse biological activities and applications. They are of significant interest in medicinal chemistry for their potential therapeutic benefits across various conditions, including their roles as opioid receptor agonists and inhibitors of specific enzymes or receptors.
Synthesis Analysis
The synthesis of related benzamide compounds often involves complex organic reactions, including acylation, reduction, and various forms of catalysis. For instance, a carbon-14 labelled benzamide derivative was synthesized through an aryllithium reaction with 14CO2, demonstrating the intricate steps involved in creating these compounds for research and therapeutic use (Gawell, 2003).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including X-ray crystallography and spectroscopy, reveals detailed insights into their conformations and electronic structures. These analyses are crucial for understanding how structural variations influence biological activity and receptor affinity (Saeed et al., 2010).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including isomerization and ring-opening, which are influenced by their molecular structure and the reaction conditions. These reactions are essential for modifying the compounds to achieve desired properties or activities (Argilagos et al., 1997).
科学的研究の応用
Gastrointestinal Motility Enhancement
One application of benzamide derivatives, which share structural similarities with 3,5-diethoxy-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, is in enhancing gastrointestinal motility. The derivatives have been evaluated for their serotonin 4 (5-HT4) receptor agonist activity, demonstrating potential in accelerating gastric emptying and increasing the frequency of defecation, indicating a potential application in prokinetic agents effective in both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Radiosynthesis and Imaging
Another research area involves the radiosynthesis of radioiodinated ligands for serotonin receptors, showing promise as tracers for gamma-emission tomography. These compounds, through specific modifications, have demonstrated high affinity and selectivity for certain receptors, providing valuable tools for in vivo imaging studies, particularly in the brain (Mertens et al., 1994).
Biophotonic Materials
Benzamide derivatives have also been explored for their potential in biophotonic applications. Compounds like 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone have been characterized for their one- and two-photon absorption of light and fluorescence, opening avenues for their use in biophotonic materials due to their favorable photophysical properties (Nesterov et al., 2003).
Alzheimer's Disease Research
In the context of Alzheimer's disease, benzamide derivatives have been utilized as molecular imaging probes to quantify serotonin 1A receptor densities in the brains of patients. This application underscores the potential of such compounds in enhancing our understanding of neurological conditions and developing diagnostic tools (Kepe et al., 2006).
特性
IUPAC Name |
3,5-diethoxy-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-4-29-21-14-18(15-22(16-21)30-5-2)23(28)26-24(31)25-19-6-8-20(9-7-19)27-12-10-17(3)11-13-27/h6-9,14-17H,4-5,10-13H2,1-3H3,(H2,25,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFUCPOOSPDBPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCC(CC3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethoxy-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-furamide](/img/structure/B4578911.png)

![2-[(2,6-dichlorobenzyl)thio]-3-ethyl-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4578928.png)
![N-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4578937.png)
![4-[(3-{[(3-acetylphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4578960.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[4-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4578964.png)
![methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4578967.png)
![{4-[(3-methyl-4-nitrobenzoyl)amino]phenoxy}acetic acid](/img/structure/B4578977.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4578983.png)
![3-methyl-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4578994.png)
![N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4578999.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)